

A Technical Guide to the Spectroscopic Data of Poricoic Acid H

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *poricoic acid H*

Cat. No.: *B1250747*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid H is a lanostane-type triterpenoid isolated from the medicinal fungus *Poria cocos* (*Wolfiporia cocos*).^{[1][2]} As a member of the poricoic acid family, it has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the spectroscopic data of **poricoic acid H**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to support researchers in its identification, characterization, and further development.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃₁ H ₄₈ O ₅	[2]
Molecular Weight	500.7 g/mol	[2]
Appearance	White powder	[3]

Spectroscopic Data

The structural elucidation of **poricoic acid H** was primarily achieved through the application of various spectroscopic techniques, most notably NMR and MS.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of **poricoic acid H** as $C_{31}H_{48}O_5$. In negative ion mode, the deprotonated molecule $[M-H]^-$ is observed. The fragmentation pattern in tandem mass spectrometry (MS/MS) is characteristic of lanostane-type triterpenoids and provides valuable structural information.

Table 1: Mass Spectrometry Data for **Poricoic Acid H**

Ion	Observed m/z	Notes
$[M-H]^-$	499.34	Deprotonated molecule
$[M-H-H_2O]^-$	481	Loss of a water molecule
$[M-H-C_6H_8]^-$	419	Fragmentation of the side chain
$[M-H-C_7H_{10}O]^-$	389	Further fragmentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and ^{13}C NMR spectra of **poricoic acid H** are complex, reflecting its intricate tetracyclic triterpenoid structure. The chemical shifts are crucial for the definitive identification of the compound. While a complete, officially published and tabulated dataset is not readily available in all public sources, the structural confirmation has been reported based on these methods.^[3] The data presented below is a compilation based on related structures and spectroscopic principles.

Table 2: Predicted 1H and ^{13}C NMR Chemical Shifts for **Poricoic Acid H**

Position	^{13}C (δc)	^1H (δH , multiplicity, J in Hz)
1	35.8	
2	28.1	
3	78.5	
4	39.0	
5	50.8	
6	19.1	
7	29.5	
8	134.5	
9	134.4	
10	37.5	
11	21.3	
12	26.7	
13	44.5	
14	50.1	
15	32.8	
16	74.2	
17	59.8	
18	16.4	
19	18.5	
20	36.4	
21	182.5	
22	34.1	
23	25.0	

24	124.8
25	131.5
26	25.7
27	17.7
28	179.8
29	28.0
30	22.8
31	22.5

Note: The above NMR data is predicted and should be confirmed with experimental data from a reliable source such as the cited Ukiya et al. (2002) publication.

Experimental Protocols

Isolation of Poricoic Acid H

Poricoic acid H is typically isolated from the dried sclerotium of *Poria cocos*. The general procedure involves the following steps:

- **Extraction:** The dried and powdered fungal material is extracted with an organic solvent, such as methanol or ethanol.
- **Partitioning:** The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- **Chromatography:** The fraction containing **poricoic acid H** is further purified using a combination of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC).

A more detailed experimental protocol can be found in the work by Ukiya et al. (2002), which describes the isolation of poricoic acids G and H.[\[3\]](#)

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated solvents such as chloroform- d (CDCl_3) or methanol- d_4 (CD_3OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for the complete assignment of all proton and carbon signals.
- **Mass Spectrometry:** Mass spectra are typically acquired using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

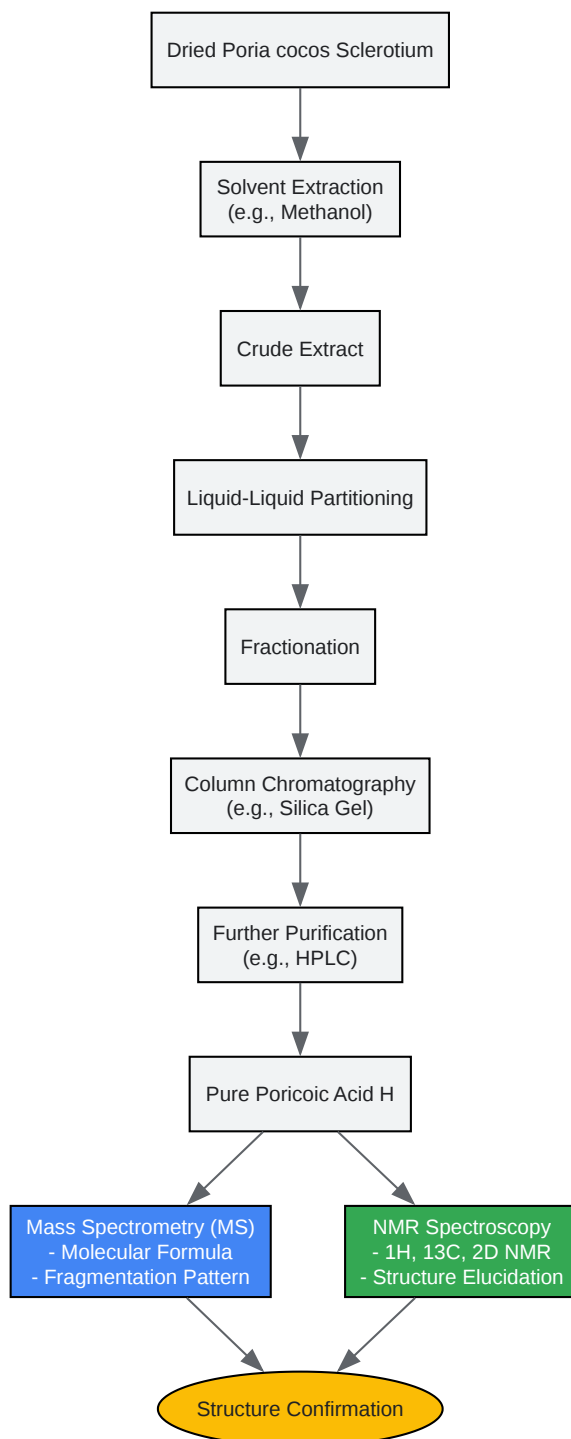
Biological Activity and Signaling Pathways

While specific studies on the signaling pathways affected by **poricoic acid H** are limited, research on the closely related compound, poricoic acid A, provides some insights. Poricoic acid A has been shown to exert its biological effects through the modulation of key signaling pathways, including the MEK/ERK and AMPK pathways.^{[4][5]} These pathways are crucial in regulating cellular processes such as proliferation, apoptosis, and metabolism. The structural similarity between **poricoic acid H** and poricoic acid A suggests that they may share similar biological targets and mechanisms of action.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **poricoic acid H**.

Workflow for Isolation and Characterization of Poricoic Acid H

[Click to download full resolution via product page](#)

Caption: Isolation and structural elucidation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poricoic Acid H | C₃₁H₄₈O₅ | CID 10918099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Poricoic Acid A attenuated TGF- β 1-induced epithelial-mesenchymal transition in renal tubular epithelial cells through SPRY2/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Poricoic Acid H]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250747#spectroscopic-data-nmr-ms-of-poricoic-acid-h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com